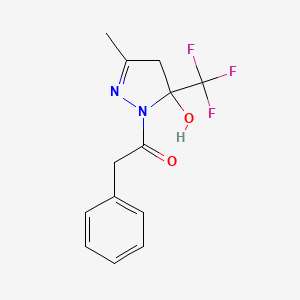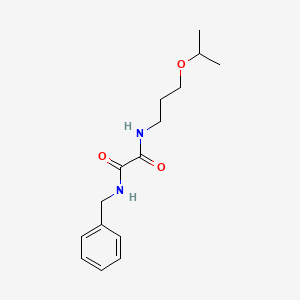
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been reported to act as a cyclooxygenase (COX) inhibitor, which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX, this compound can reduce the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, this compound has been reported to exhibit antioxidant activity, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It has also been extensively studied, and its pharmacological activities are well-documented. However, this compound has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of new drugs based on this compound. Due to its pharmacological activities, it has the potential to be used in the treatment of various diseases. Another area of research is the elucidation of its mechanism of action. Understanding how this compound works can provide insights into the development of new drugs with similar pharmacological activities. Additionally, the study of its biochemical and physiological effects can lead to the discovery of new pathways and targets for drug development.
Métodos De Síntesis
The synthesis of 5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of tert-butyl hydrazine with phenylacetyl chloride, followed by the reaction with trifluoroacetic anhydride. The resulting compound is then subjected to catalytic hydrogenation to obtain the final product. This synthesis method has been reported in various scientific journals, and it has been shown to provide high yields of the compound.
Aplicaciones Científicas De Investigación
5-tert-butyl-1-(phenylacetyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential as a therapeutic agent. This compound has been shown to possess various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to exhibit antitumor and anticonvulsant activities. Due to these properties, this compound has been investigated for its potential use in the treatment of various diseases, including cancer, epilepsy, and inflammation.
Propiedades
IUPAC Name |
1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-14(2,3)15(23)10-12(16(17,18)19)20-21(15)13(22)9-11-7-5-4-6-8-11/h4-8,23H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSKFIJMHCUPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CC(=NN1C(=O)CC2=CC=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)

![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)
![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)